

An In-depth Technical Guide to Ethyl 2-fluoronicotinate and its Synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-fluoronicotinate*

Cat. No.: *B172736*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

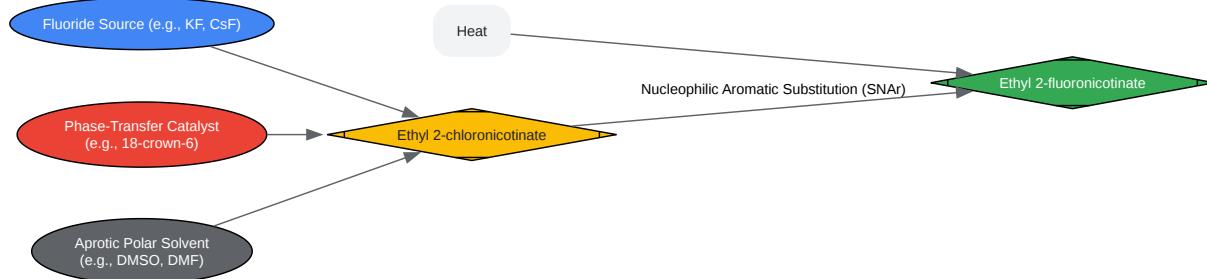
Abstract

Ethyl 2-fluoronicotinate, a fluorinated pyridine derivative, is a versatile building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its unique electronic properties, conferred by the fluorine substituent on the pyridine ring, enhance its reactivity and potential for creating novel molecular entities. This technical guide provides a comprehensive overview of **Ethyl 2-fluoronicotinate**, including its synonyms, chemical properties, detailed synthetic protocols, and its emerging role in the synthesis of pharmacologically active compounds.

Introduction

Ethyl 2-fluoronicotinate, also known by its synonyms Ethyl 2-fluoropyridine-3-carboxylate and 3-Pyridinecarboxylic acid, 2-fluoro-, ethyl ester, is a key intermediate in the synthesis of a variety of complex organic molecules.^[1] The incorporation of a fluorine atom at the 2-position of the pyridine ring significantly influences the molecule's reactivity, making it a valuable synthon for introducing the 2-fluoropyridinyl moiety into target structures.^[2] This guide will delve into the technical aspects of this compound, providing researchers and drug development professionals with the necessary information for its effective utilization.

Chemical and Physical Properties


A summary of the key chemical and physical properties of **Ethyl 2-fluoronicotinate** is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

Property	Value	Reference
CAS Number	113898-56-9	[3]
Molecular Formula	C ₈ H ₈ FNO ₂	[3]
Molecular Weight	169.15 g/mol	[3]
IUPAC Name	ethyl 2-fluoropyridine-3-carboxylate	[3]
XLogP3	1.5	[3]
Hydrogen Bond Donor Count	0	[3]
Hydrogen Bond Acceptor Count	3	[3]
Rotatable Bond Count	2	[3]
Exact Mass	169.05390666 Da	[3]
Monoisotopic Mass	169.05390666 Da	[3]
Topological Polar Surface Area	39.2 Å ²	[3]
Heavy Atom Count	12	[3]

Synthesis of Ethyl 2-fluoronicotinate

The primary method for the synthesis of **Ethyl 2-fluoronicotinate** involves a nucleophilic aromatic substitution (SNAr) reaction. This typically utilizes the more readily available and cost-effective precursor, Ethyl 2-chloronicotinate. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates the displacement of the chloride by a fluoride ion.

General Reaction Scheme

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Ethyl 2-fluoronicotinate** via SNAr.

Detailed Experimental Protocol

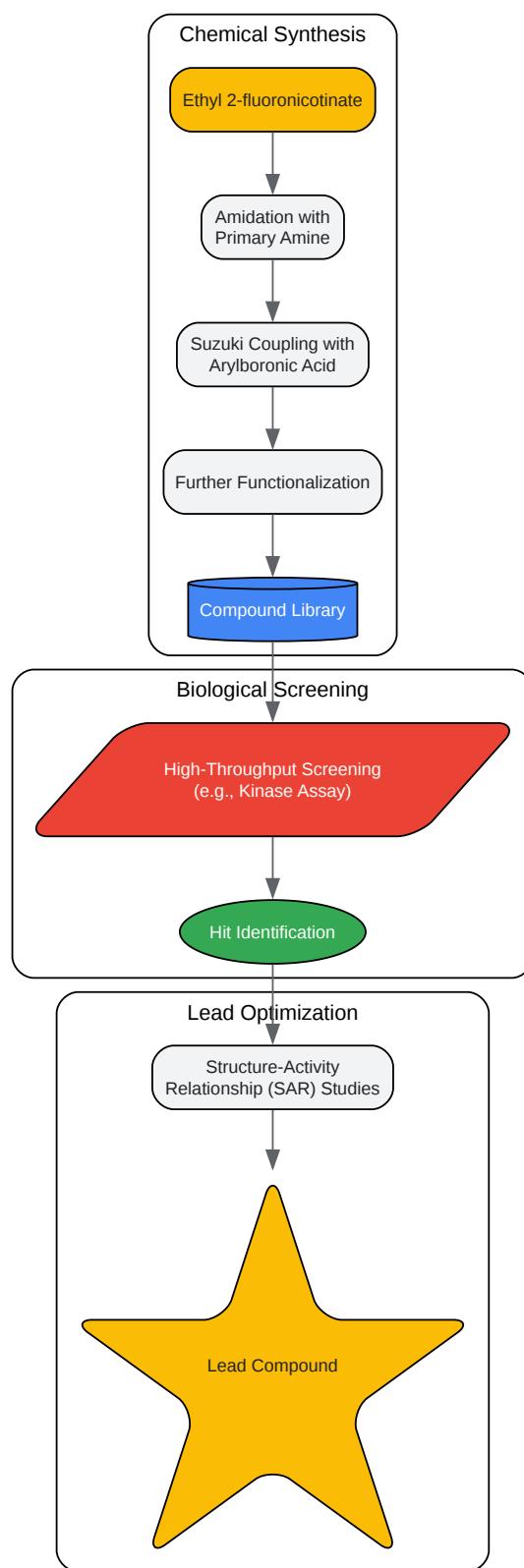
Materials:

- Ethyl 2-chloronicotinate
- Potassium Fluoride (spray-dried)
- 18-crown-6
- Dimethyl sulfoxide (DMSO), anhydrous
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- To a stirred suspension of spray-dried potassium fluoride (X eq.) in anhydrous dimethyl sulfoxide (Y mL) under a nitrogen atmosphere is added 18-crown-6 (Z eq.).
- Ethyl 2-chloronicotinate (1.0 eq.) is then added to the mixture.
- The reaction mixture is heated to a specified temperature (e.g., 120-150 °C) and stirred for a designated time (e.g., 12-24 hours), with reaction progress monitored by TLC or GC-MS.
- Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether.
- The organic phase is washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
- The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure **Ethyl 2-fluoronicotinate**.

(Note: The specific equivalents of reagents, solvent volume, temperature, and reaction time should be optimized for each scale of the reaction. The synthesis of the precursor, Ethyl 2-chloronicotinate, can be achieved by the esterification of 2-chloronicotinic acid.)[4][5]


Applications in Drug Development

Fluorinated building blocks are of significant interest in drug discovery due to the ability of fluorine to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity.[2] **Ethyl 2-fluoronicotinate** serves as a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications.

While direct examples of marketed drugs synthesized from **Ethyl 2-fluoronicotinate** are not prominently disclosed in publicly available literature, its structural motif is found in various biologically active compounds. For instance, derivatives of fluorinated nicotinic acids are explored as potential kinase inhibitors, anti-inflammatory agents, and treatments for neurological disorders.[6][7]

Hypothetical Synthetic Pathway in Drug Discovery

The following diagram illustrates a hypothetical workflow where **Ethyl 2-fluoronicotinate** is used as a starting material in a drug discovery program.

[Click to download full resolution via product page](#)

Caption: A conceptual workflow for utilizing **Ethyl 2-fluoronicotinate** in drug discovery.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **Ethyl 2-fluoronicotinate**, which are crucial for its identification and characterization.

1H NMR Spectroscopy

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)	Assignment
~8.3	ddd	JH-H, JH-F	Pyridine H
~8.2	ddd	JH-H, JH-F	Pyridine H
~7.4	m	Pyridine H	
~4.4	q	~7.1 Hz	-OCH ₂ CH ₃
~1.4	t	~7.1 Hz	-OCH ₂ CH ₃

(Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.)

13C NMR Spectroscopy

Chemical Shift (ppm)	Assignment
~163	C=O
~160 (d)	C-F
~152 (d)	Pyridine C
~142 (d)	Pyridine C
~124 (d)	Pyridine C
~118 (d)	Pyridine C
~62	-OCH ₂ CH ₃
~14	-OCH ₂ CH ₃

(Note: Predicted chemical shifts. "d" indicates a doublet due to coupling with fluorine.)

Infrared (IR) Spectroscopy

Wavenumber (cm-1)	Assignment
~2980	C-H stretch (aliphatic)
~1730	C=O stretch (ester)
~1600, ~1470	C=C and C=N stretch (aromatic ring)
~1250	C-O stretch
~1100	C-F stretch

Mass Spectrometry (MS)

m/z	Assignment
169	[M]+
141	[M - C ₂ H ₄]+
124	[M - OCH ₂ CH ₃]+
96	[M - COOCH ₂ CH ₃]+

Conclusion

Ethyl 2-fluoronicotinate is a valuable and reactive building block with significant potential in organic synthesis and drug discovery. Its synthesis via nucleophilic aromatic substitution from the corresponding chloro-analog is a practical and scalable approach. The presence of the fluorine atom enhances its utility in medicinal chemistry, offering a means to fine-tune the properties of lead compounds. The comprehensive data presented in this guide, from its physical properties and synthesis to its spectroscopic characterization, provides a solid foundation for researchers and scientists to effectively utilize this versatile intermediate in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 2-fluoronicotinate | C8H8FNO2 | CID 14296371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-chloronicotinate | 1452-94-4 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. scispace.com [scispace.com]
- 7. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 2-fluoronicotinate and its Synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b172736#synonyms-for-ethyl-2-fluoronicotinate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com